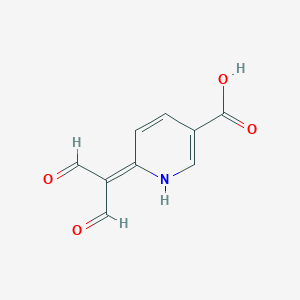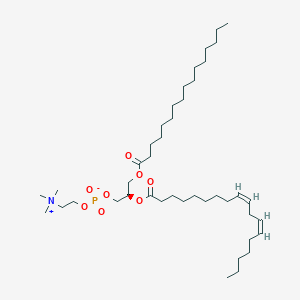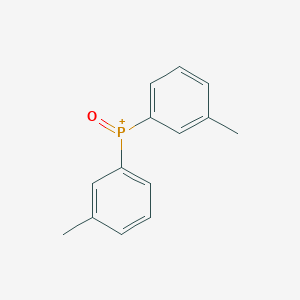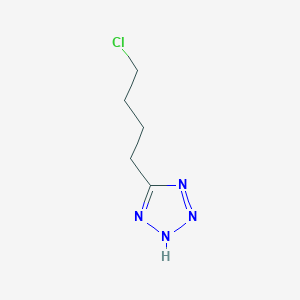
5-(4-Chlorobutyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobutyl)-1H-tetrazole (CBT) is a tetrazole compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole is not fully understood. However, studies have suggested that 5-(4-Chlorobutyl)-1H-tetrazole may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-(4-Chlorobutyl)-1H-tetrazole may also inhibit the activity of enzymes involved in DNA synthesis, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
5-(4-Chlorobutyl)-1H-tetrazole has been shown to have anticancer properties in vitro, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 5-(4-Chlorobutyl)-1H-tetrazole has also been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi. In addition, 5-(4-Chlorobutyl)-1H-tetrazole has been shown to have antioxidant properties, which could contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chlorobutyl)-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible to researchers. 5-(4-Chlorobutyl)-1H-tetrazole is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 5-(4-Chlorobutyl)-1H-tetrazole has some limitations for lab experiments. It is highly reactive and can be explosive when exposed to heat or shock, which makes it potentially hazardous to handle. In addition, 5-(4-Chlorobutyl)-1H-tetrazole is relatively insoluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for 5-(4-Chlorobutyl)-1H-tetrazole research. One area of interest is the development of 5-(4-Chlorobutyl)-1H-tetrazole-based drugs for cancer treatment. Another area of interest is the incorporation of 5-(4-Chlorobutyl)-1H-tetrazole into materials to improve their properties. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 5-(4-Chlorobutyl)-1H-tetrazole is a tetrazole compound that has potential applications in various fields, including pharmaceuticals, explosives, and materials science. Its anticancer, antimicrobial, and antioxidant properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
5-(4-Chlorobutyl)-1H-tetrazole can be synthesized by reacting 4-chlorobutylamine with sodium azide in the presence of a copper catalyst. The reaction yields 5-(4-Chlorobutyl)-1H-tetrazole as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
5-(4-Chlorobutyl)-1H-tetrazole has been investigated for its potential applications in various fields, including pharmaceuticals, explosives, and materials science. In pharmaceuticals, 5-(4-Chlorobutyl)-1H-tetrazole has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In explosives, 5-(4-Chlorobutyl)-1H-tetrazole has been used as a component in high-energy materials due to its high nitrogen content. In materials science, 5-(4-Chlorobutyl)-1H-tetrazole has been incorporated into polymers to improve their thermal stability and mechanical properties.
Propriétés
IUPAC Name |
5-(4-chlorobutyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYAIFEVQSAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobutyl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

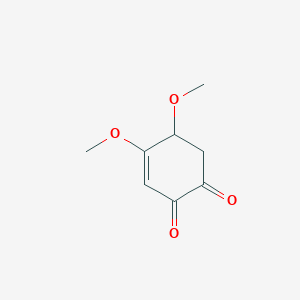

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
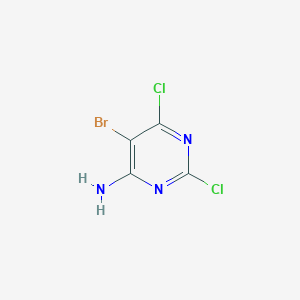
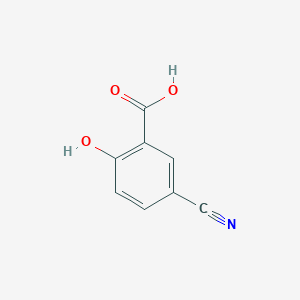
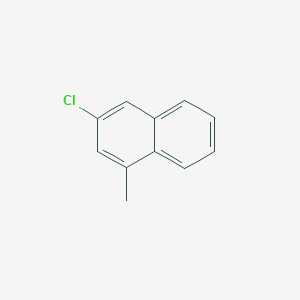


![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)

